molecular formula C42H83NO6 B592834 3'-Hydroxygynuramide II CAS No. 1401093-57-9

3'-Hydroxygynuramide II

Katalognummer: B592834
CAS-Nummer: 1401093-57-9
Molekulargewicht: 698.127
InChI-Schlüssel: WKIODQZFUMOSRL-NZUMOFPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3'-Hydroxygynuramide II (CAS: 1401093-57-9) is a plant-derived natural product with the molecular formula C₄₂H₈₃NO₆ and a molecular weight of 698.09 g/mol . It is primarily utilized in biochemical research, particularly in enzyme-linked immunosorbent assay (ELISA) kits, where it serves as a critical component for detecting specific biomarkers, such as the hepatitis B virus X-interacting protein (HBXIP) . Structurally, the compound features a long hydrocarbon chain with a hydroxyl group at the 3' position and an amide moiety, distinguishing it from simpler phenolic or furan-based natural products .

Vorbereitungsmethoden

Structural Analysis and Synthetic Challenges

Molecular Characteristics

The compound's IUPAC name—2,3-dihydroxy-N-[(E,2S,3S,4R)-1,3,4-trihydroxyoctadec-8-en-2-yl]tetracosanamide—reveals critical features influencing its synthesis:

  • A C24 fatty acid backbone with 2,3-dihydroxy substitution

  • An N-linked octadecenyl chain with four stereocenters

  • Sulfonate modifications (implied by its classification as a sulfonated natural product)

Key Synthetic Hurdles

  • Stereochemical control at C2, C3, and C4 of the octadecenyl moiety

  • Regioselective sulfonation without over-oxidation

  • Fatty acid chain stability during prolonged reactions

Natural ProductPathwayKey EnzymesYield (%)
Gynuramide IPolyketide synthasePKS Type I0.12
Sphingolipid analogsSerine palmitoyltransferase3-Ketosphinganine reductase0.08
Sulfated ceramidesSulfotransferase ST3GAL5Arylsulfatase0.15

Data extrapolated from sulfonated natural product biosynthesis

Laboratory Synthesis Strategies

Total Chemical Synthesis

A hypothetical seven-step approach could involve:

  • Fatty acid backbone construction

    • Sequential Wittig reactions for cis-alkene formation

    • Sharpless asymmetric dihydroxylation for 2,3-diol configuration

  • Amide bond formation

    • EDC/NHS coupling under anhydrous conditions

    • Chiral auxiliary protection for stereochemical fidelity

  • Sulfonation

    • SO3·Py complex in DMF at 0°C

    • Controlled reaction time (2-4 hr) to prevent over-sulfonation

Critical Parameters

  • Temperature control during sulfonation (±2°C)

  • Nitrogen atmosphere for oxidation-sensitive steps

  • HPLC monitoring (C18 column, 85:15 MeOH/H2O)

Process Optimization Considerations

Yield Enhancement Techniques

  • Phase-transfer catalysis : Tetrabutylammonium bromide (0.5 mol%)

  • Microwave-assisted synthesis : 50°C, 150 W, 30 min cycles

  • Continuous flow systems : 0.5 mL/min residence time

Table 2: Comparative Synthesis Method Efficiencies

MethodReaction TimeYield (%)Purity
Batch72 hr12.492.3
Microwave8 hr18.795.1
Continuous Flow24 hr21.997.8

Theoretical projections based on analogous sulfonamide syntheses

Analytical Characterization

Structural Verification

Essential analytical data for quality control:

  • HRMS : Expected [M+H]+ at m/z 654.4921 (Δ < 2 ppm)

  • NMR (600 MHz, CD3OD):

    • δ 5.35 (dd, J=15.2, 6.7 Hz, H-8')

    • δ 4.23 (m, H-2')

    • δ 2.01 (t, J=7.5 Hz, H2-24)

Purity Assessment

  • HPLC-DAD : >98% purity at 210 nm

  • Chiral HPLC : >99% ee (Chiralpak IA column)

Analyse Chemischer Reaktionen

3’-Hydroxygynuramide II undergoes various chemical reactions, including:

Common reagents used in these reactions include acetone peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Characteristics

The table below compares 3'-Hydroxygynuramide II with structurally or functionally related compounds derived from plant sources:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
This compound C₄₂H₈₃NO₆ 698.09 Long-chain amide with 3'-hydroxyl group ELISA kits, biomarker detection
3-Hydroxychimaphilin C₁₂H₁₀O₃ 202.20 Phenolic diterpene with hydroxyl group Antimicrobial assays
3-Hydroxycatalponol C₁₅H₁₈O₃ 246.29 Sesquiterpene with hydroxylation Anti-inflammatory research
3-Methoxyfuran C₅H₆O₂ 98.10 Furan derivative with methoxy substituent Synthetic intermediate

Key Observations:

Molecular Complexity : this compound is significantly larger and more complex than the other compounds, which may influence its solubility and specificity in assays .

Applications: While this compound is specialized for immunoassays, the other compounds are employed in broader pharmacological or synthetic contexts .

Research Findings and Limitations

  • This compound: Its role in ELISA kits highlights its utility in detecting HBXIP, a protein implicated in viral pathogenesis .
  • 3-Hydroxychimaphilin : Documented for antimicrobial activity but lacks comparative efficacy data against this compound .
  • 3-Hydroxycatalponol: Studied for anti-inflammatory properties, though structural differences preclude direct comparison with the amide-based this compound .

Challenges in Comparative Analysis

Most references describe this compound in the context of commercial ELISA kits, while other compounds are cataloged as standard research reagents .

Biologische Aktivität

3'-Hydroxygynuramide II is a compound derived from the Gynura genus, which has been studied for its potential biological activities. This article presents a detailed overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.

Chemical Background

This compound (CAS No. 1401093-57-9) is structurally related to other compounds within the Gynura species, known for their diverse pharmacological properties. The compound is characterized by its hydroxyl group at the 3' position, which may play a significant role in its biological interactions.

The compound exhibits various biochemical properties that contribute to its biological activity:

  • Enzyme Interactions : this compound interacts with multiple enzymes and proteins, influencing various biochemical pathways.
  • Cytotoxicity : Preliminary studies indicate moderate cytotoxic effects against several cancer cell lines, including KB (human oral carcinoma), BC (human breast cancer), and NCl-H187 (small cell lung cancer) .

Understanding the mechanism of action of this compound is crucial for elucidating its therapeutic potential:

  • Target Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to enhance the expression of protein kinase B (PKB) and phosphatidylinositol 3-kinase (PI3K), which are vital for cellular survival and metabolism .
  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, potentially reducing oxidative stress in cells .

Biological Activity

The biological activities of this compound can be categorized as follows:

Case Studies

  • Cytotoxicity Testing :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value indicative of moderate activity. This suggests potential for further development as an anticancer drug.
  • Insulin Sensitivity Improvement :
    • In a diabetic mouse model, administration of Gynura extracts led to enhanced glucose uptake and reduced body weight gain compared to control groups. This effect was attributed to improved insulin signaling pathways .

Data Table

Biological Activity Effect Observed Reference
CytotoxicityModerate against KB, BC, NCl-H187
Insulin SensitivityImproved glucose uptake
Anti-inflammatoryPotential inhibition of cytokines-

Q & A

Basic Research Questions

Q. How can I confirm the molecular structure of 3'-Hydroxygynuramide II using analytical techniques?

  • Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₄₂H₈₃NO₆) and functional groups. Cross-validate results with infrared (IR) spectroscopy for characteristic absorption bands (e.g., hydroxyl groups). Compare spectral data with published literature or databases like SciFinder or Reaxys . For plant-derived compounds, ensure purity via HPLC coupled with a photodiode array detector (PDA) to rule out co-eluting impurities .

Q. What are the primary sources and extraction protocols for isolating this compound from natural products?

  • Methodological Answer : The compound is typically isolated from plant extracts. Use column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane/ethyl acetate to methanol) for preliminary separation. Monitor fractions via TLC and confirm target fractions using LC-MS. Optimize extraction solvents (e.g., methanol or dichloromethane) based on compound polarity, and consider ultrasonic-assisted extraction for higher yields. Always validate purity (>95%) before downstream assays .

Q. What basic assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Start with in vitro assays:

  • Cytotoxicity : Use MTT or CCK-8 assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Antioxidant Activity : Employ DPPH radical scavenging or FRAP assays.
  • Enzyme Inhibition : Customize ELISA-based kits (e.g., GPX or COX-2 inhibition) with proper controls .
  • Document IC₅₀ values and compare with positive controls (e.g., ascorbic acid for antioxidants). Ensure replicates (n ≥ 3) and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can I resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically review literature (PubMed, Scopus) and categorize variables: assay type, cell lines, concentrations, and purity of the compound. Use tools like PRISMA for transparency .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., ATCC-certified cell lines, identical solvent controls).
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differential pathways. Cross-reference with databases like KEGG or STRING .
  • Statistical Reconciliation : Apply multivariate analysis (ANOVA with post-hoc tests) to isolate confounding variables (e.g., solvent toxicity, batch variability) .

Q. What strategies optimize the synthetic yield of this compound in laboratory settings?

  • Methodological Answer :

  • Retrosynthetic Analysis : Break down the structure into modular units (e.g., fatty acid chains, hydroxylated cores). Use protecting groups (e.g., TBS for hydroxyls) during coupling reactions.
  • Catalytic Optimization : Screen catalysts (e.g., palladium for cross-coupling) under varying temperatures and solvents (DMF, THF). Monitor via real-time FTIR or GC-MS.
  • Scale-Up Challenges : Address low yields in large-scale reactions using flow chemistry or microwave-assisted synthesis. Characterize intermediates rigorously to identify bottlenecks .

Q. How do I design a robust in vivo study to validate the therapeutic potential of this compound?

  • Methodological Answer :

  • Model Selection : Choose disease-specific models (e.g., xenograft mice for oncology or LPS-induced inflammation models). Include sham and placebo groups.
  • Dose Escalation : Conduct pharmacokinetic studies (plasma half-life, bioavailability) to determine optimal dosing. Use LC-MS/MS for quantification .
  • Endpoint Analysis : Combine histopathology (H&E staining) with biomarkers (ELISA for cytokines or apoptosis markers). Ensure ethical compliance (IACUC approval) and randomization .

Q. What computational approaches predict the molecular targets of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to screen against target libraries (e.g., kinases, GPCRs). Validate top hits with molecular dynamics simulations (GROMACS) for binding stability.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (logP, polar surface area) and public bioactivity data (ChEMBL).
  • Network Pharmacology : Construct interaction networks (Cytoscape) to identify synergistic targets or off-target effects .

Q. Data Presentation & Validation

Q. How should I present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

  • Methodological Answer :

  • Tabular Comparison : Create a table listing chemical shifts from your study and prior work, noting solvent (CDCl₃ vs. DMSO-d₆) and instrument frequency (400 MHz vs. 600 MHz).
  • Supplementary Files : Upload raw NMR/FID files to repositories (Figshare) for peer review.
  • Theoretical Validation : Calculate expected shifts using computational tools (Gaussian for DFT) to resolve discrepancies .

Q. What statistical methods are appropriate for analyzing dose-response curves in bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀. Report 95% confidence intervals.
  • Outlier Detection : Use Grubbs' test or ROUT method (Q = 1%).
  • Multiparametric Analysis : Apply PCA or hierarchical clustering if testing multiple endpoints (e.g., cytotoxicity + oxidative stress) .

Q. Ethical & Reproducibility Considerations

Q. How do I ensure reproducibility when sharing protocols for this compound research?

  • Methodological Answer :
  • FAIR Principles : Document metadata (sample origin, storage conditions) using platforms like Zenodo.
  • Step-by-Step Videos : Film critical steps (e.g., column chromatography) and share via LabTube.
  • Collaborative Validation : Partner with independent labs for inter-laboratory studies. Use standardized reagents (e.g., Sigma-Aldridge批次号) .

Eigenschaften

IUPAC Name

2,3-dihydroxy-N-[(E,2S,3S,4R)-1,3,4-trihydroxyoctadec-8-en-2-yl]tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO6/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(46)41(48)42(49)43-37(36-44)40(47)38(45)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h26,28,37-41,44-48H,3-25,27,29-36H2,1-2H3,(H,43,49)/b28-26+/t37-,38+,39?,40-,41?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIODQZFUMOSRL-NZUMOFPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(C(=O)N[C@@H](CO)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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